molecular formula C22H19N3O4S B11549697 2-[(4-nitrobenzyl)sulfanyl]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

2-[(4-nitrobenzyl)sulfanyl]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11549697
M. Wt: 421.5 g/mol
InChI Key: GDRKYBSTUCAPIR-OEAKJJBVSA-N
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Description

2-[(4-nitrobenzyl)sulfanyl]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a combination of aromatic rings, nitro groups, and sulfanyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-nitrobenzyl)sulfanyl]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide typically involves multi-step organic reactions. One common route starts with the preparation of the intermediate 4-nitrobenzyl chloride, which is then reacted with thiourea to form 4-nitrobenzylthiourea. This intermediate is further reacted with hydrazine hydrate to yield the desired acetohydrazide derivative. The final step involves the condensation of the acetohydrazide with 3-phenoxybenzaldehyde under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-nitrobenzyl)sulfanyl]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like iron or tin in the presence of hydrochloric acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like iron or tin in the presence of hydrochloric acid.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as iron (Fe) or tin (Sn) in hydrochloric acid (HCl) are commonly used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are typically employed.

Major Products Formed

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Formation of amine derivatives from nitro groups.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

2-[(4-nitrobenzyl)sulfanyl]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-nitrobenzyl)sulfanyl]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The sulfanyl and phenoxy groups may also contribute to the compound’s overall biological activity by interacting with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorobenzyl)sulfanyl]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide
  • 2-[(4-methylbenzyl)sulfanyl]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide
  • 2-[(4-bromobenzyl)sulfanyl]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

Uniqueness

2-[(4-nitrobenzyl)sulfanyl]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activities.

Properties

Molecular Formula

C22H19N3O4S

Molecular Weight

421.5 g/mol

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H19N3O4S/c26-22(16-30-15-17-9-11-19(12-10-17)25(27)28)24-23-14-18-5-4-8-21(13-18)29-20-6-2-1-3-7-20/h1-14H,15-16H2,(H,24,26)/b23-14+

InChI Key

GDRKYBSTUCAPIR-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)CSCC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)CSCC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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